molecular formula C11H12N2O4 B1314239 3-Morpholino-4-nitrobenzaldehyde CAS No. 101682-70-6

3-Morpholino-4-nitrobenzaldehyde

Cat. No. B1314239
M. Wt: 236.22 g/mol
InChI Key: FAJSCBIMFMOQMQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Morpholino-4-nitrobenzaldehyde is a chemical compound with the molecular formula C11H12N2O4 . It contains a total of 29 atoms, including 12 Hydrogen atoms, 11 Carbon atoms, 2 Nitrogen atoms, and 4 Oxygen atoms .


Synthesis Analysis

The synthesis of 3-nitrobenzaldehyde, a related compound, is accomplished via nitration of benzaldehyde, which yields mostly the meta-isomer . The product distribution is about 19% for the ortho-, 72% for the meta-, and 9% for the para isomers .


Molecular Structure Analysis

The molecular structure of 3-Morpholino-4-nitrobenzaldehyde contains DNA bases attached to a backbone of methylenemorpholine rings linked through phosphorodiamidate groups . The average mass of the molecule is 236.224 Da .


Chemical Reactions Analysis

Reactions at the benzylic position are very important for synthesis problems . Free radical bromination, nucleophilic substitution, and oxidation are some of the reactions that can occur at the benzylic position .


Physical And Chemical Properties Analysis

The molecular formula of 3-Morpholino-4-nitrobenzaldehyde is C11H12N2O4 . The average mass of the molecule is 236.224 Da .

Scientific Research Applications

Multicomponent Reaction Catalysis

One of the notable applications of morpholino-nitroalkenes, closely related to 3-Morpholino-4-nitrobenzaldehyde, is in multicomponent reactions. For example, the three-component coupling of aromatic aldehydes, 1-morpholino-2-nitroalkenes, and 3-aminoazoles catalyzed by boron trifluoride etherate has been studied. This process yields 4,7-dihydro-6-nitro-7Ar-5-R-azolo[1,5-a]pyrimidines, demonstrating the compound's utility in synthesizing nitrogen-containing heterocycles, which are valuable in pharmaceutical research and material science (Lyapustin et al., 2019).

Synthesis of Heterocyclic Compounds

3-Morpholino-4-nitrobenzaldehyde plays a crucial role in the synthesis of oxazepine compounds, showcasing its importance in developing compounds with potential antibacterial activity. A study involved reacting morpholine with 4-nitrobenzaldehyde and other reactants to prepare Schiff bases, which were then used to synthesize 1,3-oxazepine and benzo[1,3]oxazepine compounds. These synthesized compounds were subjected to biological effectiveness tests, highlighting their potential in medicinal chemistry (Ahmed & Al-hashimi, 2016).

Catalysis and Synthesis of Intermediates

Another application includes the synthesis of stable isotope-labeled derivatives of metabolites of nitrofuran antibiotics, where 3-Morpholino-4-nitrobenzaldehyde derivatives serve as internal standards for the quantification of trace levels of nitrofuran residues in foods. This demonstrates the compound's utility in analytical chemistry, particularly in enhancing the sensitivity and accuracy of mass spectrometry analyses (Delatour et al., 2003).

Organic Synthesis Enhancement

The compound is also instrumental in organic synthesis processes, such as the Knoevenagel condensation, where it acts as a catalyst. This application underlines its role in facilitating bond formation, a fundamental step in constructing complex organic molecules for various applications, from materials science to pharmaceuticals (Da-hon, 2015).

Safety And Hazards

The safety data sheet for a related compound, 4-Nitrobenzaldehyde, indicates that it is considered hazardous by the 2012 OSHA Hazard Communication Standard . It has acute oral toxicity, can cause skin irritation and serious eye irritation, and may cause respiratory irritation .

Future Directions

Future research could focus on the potential applications of 3-Morpholino-4-nitrobenzaldehyde in various fields. For instance, Morpholinos are currently being developed as pharmaceutical therapeutics targeted against pathogenic organisms such as bacteria or viruses and genetic diseases . Further studies could also explore the potential of 3-Morpholino-4-nitrobenzaldehyde in these areas.

properties

IUPAC Name

3-morpholin-4-yl-4-nitrobenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O4/c14-8-9-1-2-10(13(15)16)11(7-9)12-3-5-17-6-4-12/h1-2,7-8H,3-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FAJSCBIMFMOQMQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=C(C=CC(=C2)C=O)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401286708
Record name 3-(4-Morpholinyl)-4-nitrobenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401286708
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

236.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Morpholino-4-nitrobenzaldehyde

CAS RN

101682-70-6
Record name 3-(4-Morpholinyl)-4-nitrobenzaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=101682-70-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(4-Morpholinyl)-4-nitrobenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401286708
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.